molecular formula C17H16Cl2N2O2S B4901403 N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B4901403
M. Wt: 383.3 g/mol
InChI Key: CPEUYIAJTPDAOC-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a carbamothioyl group, and a propoxybenzamide moiety. It has garnered attention due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect DNA from oxidative damage . The compound’s cytotoxic effects are believed to result from its interaction with cellular components, leading to apoptosis or cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in urease inhibition and antioxidant assays. Its structural features also allow for versatile modifications, making it a valuable scaffold for the development of new derivatives with enhanced properties .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-2-9-23-13-6-3-11(4-7-13)16(22)21-17(24)20-15-8-5-12(18)10-14(15)19/h3-8,10H,2,9H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUYIAJTPDAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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